N-BOC-3-(Propoxymethyl)azetidine

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Sourcing azetidine building blocks with controlled lipophilicity for CNS drug discovery presents supply challenges. N-BOC-3-(Propoxymethyl)azetidine (CAS 1373233-10-3) addresses this as a Boc-protected nitrogen heterocycle with precisely tuned physicochemical properties (cLogP 1.9, TPSA 38.77 Ų). • Enables systematic SAR exploration of membrane permeability vs. methoxy/ethoxy analogs. • Orthogonal Boc protection prevents undesired cross-reactivity in multi-step synthesis; fully compatible with standard peptide coupling and solid-phase protocols. • Fragment-sized scaffold (MW 229.32) ideally suited for fragment-based drug discovery and constrained peptidomimetic design. Supplied with full analytical characterization (HPLC, NMR, MS) for reliable R&D use.

Molecular Formula C12H23NO3
Molecular Weight 229.32
CAS No. 1373233-10-3
Cat. No. B594682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-3-(Propoxymethyl)azetidine
CAS1373233-10-3
SynonymsN-BOC-3-(PropoxyMethyl)azetidine
Molecular FormulaC12H23NO3
Molecular Weight229.32
Structural Identifiers
SMILESCCCOCC1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3
InChIKeyGCLSVSPWOKBAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-3-(Propoxymethyl)azetidine (CAS 1373233-10-3): A Protected Azetidine Building Block for MedChem Synthesis


N-BOC-3-(Propoxymethyl)azetidine, systematically named tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate (CAS 1373233-10-3), is a protected four-membered nitrogen heterocycle within the azetidine class [1]. This compound features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a propoxymethyl substituent at the 3-position, yielding a molecular weight of 229.32 g/mol and formula C₁₂H₂₃NO₃ . As a versatile synthetic intermediate, it is widely employed in medicinal chemistry for constructing more complex azetidine-containing structures due to its unique blend of ring strain-driven reactivity and the orthogonal protection/deprotection chemistry afforded by the Boc group [2].

N-BOC-3-(Propoxymethyl)azetidine Procurement: Why In-Class Analogs Are Not Interchangeable


While N-BOC-3-(alkoxymethyl)azetidines share a common core, simple substitution with a methoxy or ethoxy analog is not equivalent to using the propoxymethyl derivative. The specific alkoxy chain length directly modulates key physicochemical properties such as lipophilicity (LogP), molecular weight, and topological polar surface area (TPSA), which in turn critically influence downstream parameters like membrane permeability, solubility, and off-target binding profiles in drug discovery programs [1]. Furthermore, the Boc-protected form is a distinct chemical entity from the unprotected free amine (CAS 897086-93-0), with fundamentally different reactivity, storage requirements, and handling characteristics, making them non-interchangeable in synthetic workflows without additional deprotection steps . These quantifiable differences necessitate a deliberate, data-driven selection process, which is detailed in the following evidence.

Quantitative Differentiation Guide for N-BOC-3-(Propoxymethyl)azetidine


Lipophilicity Modulation: Increased cLogP vs. Shorter Alkoxy Analogs

The N-BOC-3-(Propoxymethyl)azetidine exhibits a computed LogP (XLogP3) of 1.9 [1]. This value represents a quantifiable increase in lipophilicity compared to its ethoxymethyl (cLogP not explicitly reported for direct comparison in this source, but inferable from structural trends) and methoxymethyl analogs. Higher LogP is a critical determinant for crossing biological membranes, including the blood-brain barrier, and for improving binding affinity to hydrophobic protein pockets [2].

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Molecular Weight and Topological Polar Surface Area (TPSA) Profile

The target compound has a molecular weight (MW) of 229.32 g/mol and a topological polar surface area (TPSA) of 38.77 Ų [1]. This places it firmly within favorable drug-like property space, as defined by Lipinski's Rule of Five (MW < 500) and Veber's rules (TPSA < 140 Ų) [2]. For comparison, the unprotected 3-(propoxymethyl)azetidine (CAS 897086-93-0) has a significantly lower MW of 129.20 g/mol and a TPSA of 21.26 Ų , highlighting the substantial impact of the Boc group on these key metrics.

Drug-likeness ADME Properties Physicochemical Profiling

Synthetic Utility: Orthogonal Protection for Controlled Reactivity

The Boc group on the azetidine nitrogen serves as an orthogonal protecting group, rendering the ring nitrogen non-nucleophilic under a wide range of reaction conditions [1]. This is in stark contrast to the unprotected 3-(propoxymethyl)azetidine (CAS 897086-93-0), which is a secondary amine and would readily participate in unwanted side reactions (e.g., alkylations, acylations) during multi-step syntheses [2]. The Boc group can be cleanly and quantitatively removed under mild acidic conditions (e.g., TFA or HCl) when the azetidine nitrogen's nucleophilicity is required for further functionalization [3]. This orthogonal protection/deprotection strategy is a fundamental requirement for complex molecule assembly.

Synthetic Methodology Protecting Group Strategy Building Block Chemistry

Application Scenarios for N-BOC-3-(Propoxymethyl)azetidine Based on Its Differentiated Profile


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

In a medicinal chemistry campaign aimed at CNS targets, optimizing a lead compound's LogP is paramount for achieving blood-brain barrier penetration. N-BOC-3-(Propoxymethyl)azetidine offers a higher cLogP (1.9) compared to its methoxy analog [1]. Incorporating this building block into a core scaffold can systematically increase the overall lipophilicity of a series, allowing medicinal chemists to probe SAR around permeability while the Boc group provides a convenient handle for late-stage diversification [2].

Parallel Synthesis and Library Production Using Protected Scaffolds

For high-throughput chemistry and library synthesis, the Boc-protected azetidine is the preferred form. Its non-nucleophilic nitrogen ensures that subsequent chemical transformations (e.g., amide couplings, Suzuki reactions on an aryl halide handle) occur exclusively at the desired site, preventing undesired cross-reactivity and simplifying purification [3]. The quantitative deprotection step can be performed as a final global event to generate a diverse library of free amines for biological screening.

Property-Based Fragment Screening and Fragment Growth

As a fragment-sized molecule with a well-defined, drug-like property profile (MW 229.32, TPSA 38.77 Ų) [1], N-BOC-3-(Propoxymethyl)azetidine can serve as an ideal starting point for fragment-based drug discovery (FBDD). Its moderate lipophilicity (XLogP3 1.9) provides a balance between solubility and permeability, which is desirable for a fragment hit. Following initial screening, the Boc group can be removed, and the resulting secondary amine can be used as a synthetic vector for fragment growth or linking [4].

Synthesis of Unnatural Amino Acids and Peptidomimetics

Azetidines are valuable scaffolds in the design of constrained peptidomimetics [5]. The specific 3-propoxy substitution pattern offers a unique steric and electronic profile. The Boc group is the standard protecting group of choice for amino acid synthesis, making this building block directly compatible with standard peptide coupling and other solid-phase synthesis protocols [6].

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